N,O-Di(methylcarbamoyl)hydroxylamine
Description
Properties
CAS No. |
4543-63-9 |
|---|---|
Molecular Formula |
C4H9N3O3 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
amino N-methyl-N-(methylcarbamoyl)carbamate |
InChI |
InChI=1S/C4H9N3O3/c1-6-3(8)7(2)4(9)10-5/h5H2,1-2H3,(H,6,8) |
InChI Key |
OXNNZPUGRJPFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C(=O)ON |
Origin of Product |
United States |
Preparation Methods
Historical Context and Structural Considerations
Hydroxylamine derivatives, such as N,O-dimethylhydroxylamine hydrochloride, are critical for synthesizing Weinreb amides, which enable ketone formation from esters. The methylcarbamoyl analogue introduces carbamate groups (-OC(=O)NHR) at both nitrogen and oxygen positions, demanding distinct synthetic approaches. While direct literature on N,O-di(methylcarbamoyl)hydroxylamine is sparse, methodologies for analogous compounds provide foundational insights.
Hypothetical Routes for this compound
Given the absence of direct literature, plausible synthetic strategies are extrapolated from carbamoylation chemistry:
Dual Carbamoylation of Hydroxylamine
Reaction Scheme :
$$ \text{Hydroxylamine} + 2 \, \text{N-methylcarbamoyl chloride} \rightarrow \text{this compound} + 2 \, \text{HCl} $$
Optimization Challenges :
- Selectivity : Ensuring both nitrogen and oxygen sites react without over-substitution.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) may enhance reactivity.
- Catalysis : Tertiary amines (e.g., triethylamine) could mitigate HCl byproduct inhibition.
Stepwise Carbamoylation
- N-Carbamoylation : Protect the nitrogen with a methylcarbamoyl group using controlled stoichiometry.
- O-Carbamoylation : Introduce the second carbamoyl group at oxygen under milder conditions.
Advantage : Reduces steric hindrance and improves yield.
Industrial and Environmental Considerations
Scalability of Patent CN103073449A
- Reagent Costs : Methyl acetate and dimethyl sulfate are cost-effective at scale.
- Waste Management : Alkaline wastewater from neutralization requires pH adjustment before disposal.
Chemical Reactions Analysis
Types of Reactions
N,O-Di(methylcarbamoyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can yield amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted hydroxylamines .
Scientific Research Applications
N,O-Di(methylcarbamoyl)hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism by which N,O-Di(methylcarbamoyl)hydroxylamine exerts its effects involves the interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include the formation of stable complexes with the enzyme, leading to a decrease in enzymatic activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Bis(hydroxylamine) Derivatives (Compounds 1 and 2)
- Structure : These derivatives incorporate isothiazol rings, e.g., (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) .
- Key Properties: Binding Affinity: Compound 1 exhibits a binding energy of −8.7 kcal/mol against trehalase, outperforming the control ligand (−6.3 kcal/mol) .
- Comparison : Unlike caracemide, these compounds target enzymatic pathways (trehalase inhibition) rather than cancer cells. Their isothiazol substituents enhance binding affinity compared to caracemide’s methylcarbamoyl groups.
N,N-Diethylhydroxylamine
- Structure: Alkyl-substituted hydroxylamine (C₄H₁₁NO) with ethyl groups replacing methylcarbamoyl moieties .
- Key Properties :
tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)
- Structure : Features a tert-butoxycarbonyl (Boc) protecting group .
- Key Properties :
- Comparison : Primarily used as a synthetic intermediate, whereas caracemide’s acetyl and carbamoyl groups enable direct biological activity.
Physicochemical and Reactivity Differences
Hydrogen Bonding and Stability
Mechanistic Insights
- Bis(hydroxylamine) Derivatives : Explicitly target trehalase via high-affinity binding, a mechanism distinct from caracemide’s undefined anticancer action .
Q & A
Q. Q1. What are the recommended synthetic routes for N,O-Di(methylcarbamoyl)hydroxylamine, and how can its purity be validated experimentally?
Methodological Answer:
- Synthesis : Use nucleophilic substitution with hydroxylamine derivatives. For example, react hydroxylamine hydrochloride with methyl isocyanate in anhydrous conditions to introduce methylcarbamoyl groups at N and O positions. Optimize stoichiometry to avoid over-substitution .
- Purity Validation :
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 230 nm) to separate unreacted precursors.
- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) and ¹H/¹³C NMR (methyl protons at δ 2.8–3.1 ppm, carbamoyl carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 149.1) .
Q. Q2. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Keep in airtight, amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged storage (>6 months) due to degradation risks .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Monitor for exothermic decomposition via differential scanning calorimetry (DSC) if exposed to temperatures >40°C .
Intermediate Research: Reactivity and Safety
Q. Q3. What experimental precautions are critical when studying this compound’s redox behavior?
Methodological Answer:
- Electrochemical Setup : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in deaerated buffers. Scan cyclic voltammograms at 50 mV/s to identify redox peaks (e.g., hydroxylamine → nitroxide at ~0.5 V vs. Ag/AgCl) .
- Hazard Mitigation : Conduct reactions in diluted aqueous solutions (<1 M) to minimize explosive decomposition. Add stabilizers like EDTA to chelate trace metals that catalyze degradation .
Q. Q4. How can researchers resolve contradictions in reported reaction mechanisms involving hydroxylamine derivatives?
Methodological Answer:
- Case Study : For conflicting NDMA formation pathways (e.g., hydroxylamine vs. dimethylhydroxylamine intermediates ):
- Control Experiments : Compare ozonation of DMA with/without hydroxylamine additives.
- Kinetic Analysis : Measure rate constants (e.g., hydroxylamine + DMA) via stopped-flow spectroscopy.
- Computational Validation : Use DFT (B3LYP/6-31G*) to model transition states and confirm thermodynamically favored pathways .
Advanced Research: Mechanistic and Computational Studies
Q. Q5. What computational strategies are effective for modeling this compound’s catalytic roles in organic reactions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometries at the M06-2X/def2-TZVP level.
- Calculate activation energies for bifunctional catalysis (e.g., simultaneous proton transfer and nucleophilic attack in ester aminolysis) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) on reaction intermediates using OPLS-AA force fields .
Q. Q6. How can kinetic models improve safety protocols for large-scale reactions involving hydroxylamine derivatives?
Methodological Answer:
- Model Development :
- Risk Assessment : Use CHEMCAD or Aspen Plus to simulate runaway scenarios and design emergency quenching systems (e.g., rapid cooling with liquid N₂) .
Interdisciplinary Applications
Q. Q7. What methodologies enable the application of this compound in materials science (e.g., graphene functionalization)?
Methodological Answer:
Q. Q8. How can researchers assess the environmental impact of hydroxylamine derivatives in aqueous systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
